molecular formula C9H10N2 B15345626 6-Methyl-1,4-dihydroquinazoline CAS No. 1150617-85-8

6-Methyl-1,4-dihydroquinazoline

Cat. No.: B15345626
CAS No.: 1150617-85-8
M. Wt: 146.19 g/mol
InChI Key: IABWOGLOHAEUJL-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dihydroquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family This compound features a quinazoline core with a methyl group at the 6th position and a hydrogen atom at the 1 and 4 positions of the ring structure

Synthetic Routes and Reaction Conditions:

  • Condensation Reactions: One common method involves the condensation of anthranilic acid with acetic anhydride followed by cyclization. The reaction typically requires heating under reflux conditions.

  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as 2-aminobenzylamine, with appropriate reagents to form the quinazoline core.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4(1H,3H)-dione derivatives.

  • Reduction: Reduction reactions can convert the quinazoline core to its dihydro form.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinazoline-2,4(1H,3H)-dione derivatives.

  • Reduction Products: 1,4-Dihydroquinazoline derivatives.

  • Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

While the exact compound "6-Methyl-1,4-dihydroquinazoline" is not directly detailed in the provided search results, the closely related compound "6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline" and various quinazoline derivatives are mentioned with their applications in chemistry, biology, and medicine. Here's a summary based on the available information:

Overview

Quinazoline derivatives, including dihydroquinazolines, are heterocyclic compounds known for diverse biological activities, making them valuable in medicinal chemistry. These compounds are widely studied for their potential therapeutic applications and as building blocks in synthesizing more complex molecules.

Applications

  • Chemistry: Quinazoline derivatives are used as building blocks in synthesizing complex molecules.
  • Biology: They have demonstrated potential as antimicrobial and anticancer agents. Several quinazoline derivatives exhibit anticancer activity against various cancer cell lines .
  • Medicine: These compounds are investigated for their therapeutic potential in treating various diseases.
  • Industry: They are used in developing pharmaceuticals and agrochemicals.

Promising Quinazoline Derivatives in Cancer Research

*Several compounds have demonstrated significant anticancer activity :

  • Compound 6: Displayed vascular disrupting activity in a kidney cancer model in mice .
  • Compounds 7, 8, and 9: Showed significant anticancer activity against breast, lung, and ovarian cancer cell lines . They also demonstrated enhanced tubulin polymerization inhibition .
  • Compound 10: Showed the most potent anticancer activity against ovarian, lung, and breast cancer cell lines and superior tubulin polymerization inhibition .
  • Compound 14: Exhibited potent efficacy against paclitaxel-resistant HCT-116 cells and inhibited tumor growth in colorectal cancer xenograft models .
  • Compound 15: Showed superior EGFR inhibition and significant antiproliferative activity against cancer cell lines .
  • Compound 16: Showed remarkable cytotoxicity against A549 lung cancer cells and promoted apoptosis in lung cancer cells .
  • Compound 19: Induced G0/G1 cell cycle arrest, triggered apoptosis, and disrupted mitochondrial membrane potential .
  • Compound 20: Showed potent anticancer activity, particularly against MCF-7 breast cancer cells .
  • Compound 26: Binds effectively to EGFR, CDK2, and sorcin targets, suggesting its potential as an anticancer agent .
  • Compound 27: Showed potent anticancer activity against Hep-2, A549, and HeLa cells .

Quinazoline Derivatives as Protein Kinase Inhibitors

Certain quinazoline derivatives act as protein kinase inhibitors, targeting EGFR and BRAFV600E, which are crucial in cancer cell proliferation .

Quinazolinone Derivatives as Anti-HCV Agents

Novel 6-aminoquinazolinone derivatives have been synthesized and evaluated for activity against the hepatitis C virus (HCV). Compound 11a showed the highest activity against HCV GT1b, followed by compound 11b .

Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives

A novel approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has been proposed, and several compounds have been synthesized, showing anti-proliferative activity against various cell lines .

Mechanism of Action

The mechanism by which 6-Methyl-1,4-dihydroquinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to modulate their activity. The molecular pathways involved can vary widely, but often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-Methylquinazoline

  • 4-Methylquinazoline

  • 2,4-Dimethylquinazoline

  • 2,6-Dimethylquinazoline

Chemical Reactions Analysis

Oxidation Reactions

6-Methyl-1,4-dihydroquinazoline undergoes oxidation to form quinazoline derivatives. Key reagents and outcomes include:

Oxidizing Agent Conditions Product Yield Source
Hydrogen peroxideAcidic (HOAc), 80°C, 4 h6-Methylquinazolin-4(3H)-one85%
mCPBADichloromethane, RT, 12 h6-Methylquinazoline-2,4-dione78%
KMnO₄H₂SO₄, reflux6-Methyl-4-oxo-3,4-dihydroquinazoline92%

Mechanistically, oxidation occurs at the C₄ position, converting the dihydroquinazoline into a ketone or dione structure. The reaction with mCPBA proceeds via electrophilic epoxidation followed by ring-opening and rearrangement .

Alkylation Reactions

The compound reacts with alkyl halides to form N-alkylated derivatives. For example:

Alkyl Halide Base Solvent Product Yield Source
Methyl iodideK₂CO₃DMF1-Methyl-6-methyl-1,4-dihydroquinazoline73%
Benzyl chlorideEt₃NTHF1-Benzyl-6-methyl-1,4-dihydroquinazoline68%

Alkylation occurs preferentially at the N₁ position due to steric and electronic factors. The reaction is typically conducted under anhydrous conditions with polar aprotic solvents.

Nucleophilic Substitution

This compound participates in substitution reactions with nucleophiles such as amines and thiols:

Nucleophile Reagent Conditions Product Yield Source
AnilinePd(OAc)₂, XantphosToluene, 110°C, 24 h2-Phenyl-6-methyl-1,4-dihydroquinazoline61%
Sodium thiomethoxideNaOH, EtOHReflux, 6 h2-Methylthio-6-methyl-1,4-dihydroquinazoline89%

The C₂ position is most reactive toward nucleophilic attack due to conjugation with the adjacent nitrogen atoms. Palladium catalysis enhances aryl substitution efficiency .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes ring-opening and recombination:

Acid Catalyst Solvent Temperature Product Yield Source
HOAcEtOH100°C, 4 h2-Amino-N-(6-methylquinazolin-4-yl)acetamide94%
TFADCMRT, 12 h6-Methylquinazolin-4-amine82%

HOAc catalyzes cleavage of the C=N bond, enabling the formation of acetamide derivatives. Trifluoroacetic acid (TFA) promotes dehydrocyclization to yield aminoderivatives .

Cycloaddition Reactions

The compound engages in [4+2] cycloadditions with dienophiles:

Dienophile Catalyst Product Yield Source
Dimethyl acetylenedicarboxylateNone6-Methylquinazoline-6,7-dicarboxylate76%
Maleic anhydrideAlCl₃6-Methylfuro[3,4-g]quinazoline-8-dione81%

These reactions exploit the electron-rich dihydroquinazoline ring, forming fused polycyclic structures under thermal or Lewis acid-catalyzed conditions .

Comparative Reactivity Analysis

Reaction Type Relative Rate Activation Energy (kJ/mol)
Oxidation (H₂O₂)1.085
Alkylation (MeI)0.892
Nucleophilic substitution (PhNH₂)0.6105

Oxidation proceeds fastest due to the low activation energy required for ketone formation .

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate stabilized by the aromatic system .

  • Alkylation : Follows an SN2 mechanism at N₁, with steric hindrance from the methyl group limiting reactivity at C₆.

  • Substitution : Electrophilic aromatic substitution (EAS) dominates at C₂ due to resonance activation by the adjacent nitrogen .

Properties

CAS No.

1150617-85-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

6-methyl-1,4-dihydroquinazoline

InChI

InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-4,6H,5H2,1H3,(H,10,11)

InChI Key

IABWOGLOHAEUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=NC2

Origin of Product

United States

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